
2-(tert-Butoxy)-4-chlorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butoxy)-4-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-chlorotoluene typically involves the alkylation of 4-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. One common method is to use sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
2-(tert-Butoxy)-4-chlorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 2-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(tert-Butoxy)-4-chlorobenzyl alcohol or 2-(tert-Butoxy)-4-chlorobenzaldehyde.
Reduction: Formation of 2-(tert-Butoxy)toluene.
Substitution: Formation of 2-(tert-Butoxy)-4-aminotoluene or 2-(tert-Butoxy)-4-thiolotoluene.
科学研究应用
2-(tert-Butoxy)-4-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into its potential as a building block for pharmaceutical compounds is ongoing, with a focus on its ability to introduce tert-butyl and chlorine functionalities into drug candidates.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers
作用机制
The mechanism by which 2-(tert-Butoxy)-4-chlorotoluene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tert-butoxy group can stabilize reaction intermediates through electron donation, influencing the overall reaction pathway .
相似化合物的比较
Similar Compounds
2-(tert-Butoxy)pyridine: Similar in structure but contains a pyridine ring instead of a toluene backbone.
2-tert-Butoxy-6-chloropyridine: Contains both a tert-butoxy group and a chlorine atom, but on a pyridine ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group but are used primarily in peptide synthesis .
Uniqueness
2-(tert-Butoxy)-4-chlorotoluene is unique due to its combination of a tert-butoxy group and a chlorine atom on a toluene backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
4-chloro-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI 键 |
LIPMIWNMCGQHPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



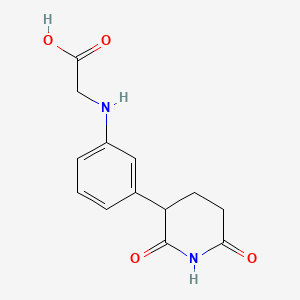
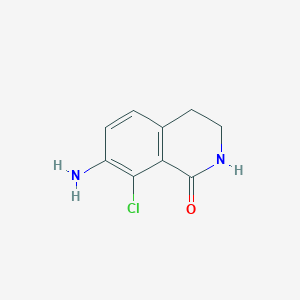
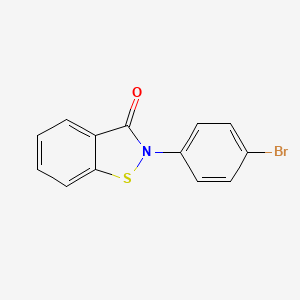
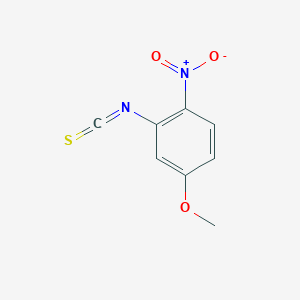

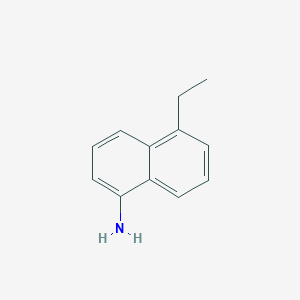
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
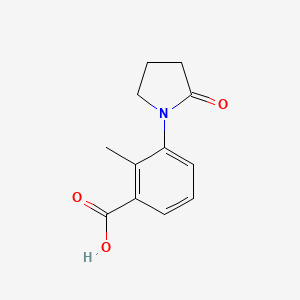

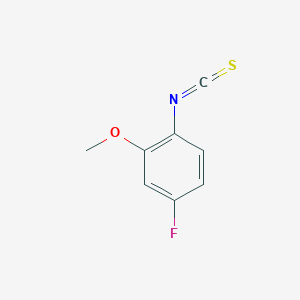
![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
